molecular formula C16H17NO3 B382068 N-(4-ethoxyphenyl)-2-methoxybenzamide CAS No. 306279-64-1

N-(4-ethoxyphenyl)-2-methoxybenzamide

Cat. No. B382068
CAS RN: 306279-64-1
M. Wt: 271.31g/mol
InChI Key: YOBHVPWWYDUPFT-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-methoxybenzamide, also known as EPM-01, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. EPM-01 belongs to the class of benzamide derivatives, which have been shown to exhibit a range of biological activities such as anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism of Action

The exact mechanism of action of N-(4-ethoxyphenyl)-2-methoxybenzamide is not fully understood. However, it has been suggested that N-(4-ethoxyphenyl)-2-methoxybenzamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.
Biochemical and physiological effects:
N-(4-ethoxyphenyl)-2-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory activity, N-(4-ethoxyphenyl)-2-methoxybenzamide has been reported to possess anti-tumor activity by inducing apoptosis in cancer cells. Furthermore, N-(4-ethoxyphenyl)-2-methoxybenzamide has been shown to exhibit anti-viral activity by inhibiting the replication of herpes simplex virus type 1.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-ethoxyphenyl)-2-methoxybenzamide in laboratory experiments is its relatively low toxicity, which allows for higher concentrations to be used without causing adverse effects. However, one of the limitations of using N-(4-ethoxyphenyl)-2-methoxybenzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-2-methoxybenzamide. One area of interest is its potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its anti-tumor activity, which may have implications for the development of new cancer therapies. Additionally, further research is needed to elucidate the exact mechanism of action of N-(4-ethoxyphenyl)-2-methoxybenzamide and to optimize its pharmacological properties.

Synthesis Methods

N-(4-ethoxyphenyl)-2-methoxybenzamide can be synthesized using a multistep process starting from 2-methoxybenzoic acid and 4-nitroaniline. The first step involves the formation of 4-nitro-2-methoxybenzoic acid, which is then reduced to 4-amino-2-methoxybenzoic acid. The final step involves the reaction of 4-amino-2-methoxybenzoic acid with ethyl 4-bromobenzoate to form N-(4-ethoxyphenyl)-2-methoxybenzamide.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-methoxybenzamide has been studied for its potential therapeutic applications in various fields of research. One of the most significant areas of interest is its anti-inflammatory activity. N-(4-ethoxyphenyl)-2-methoxybenzamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-20-13-10-8-12(9-11-13)17-16(18)14-6-4-5-7-15(14)19-2/h4-11H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBHVPWWYDUPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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